molecular formula C6H8ClN3O2 B2359686 5-chloro-1-isopropyl-4-nitro-1H-pyrazole CAS No. 1443287-26-0

5-chloro-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B2359686
CAS No.: 1443287-26-0
M. Wt: 189.6
InChI Key: BOTAAAPXEKNZPW-UHFFFAOYSA-N
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Description

5-chloro-1-isopropyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C6H8ClN3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-isopropyl-4-nitro-1H-pyrazole typically involves the nitration of 1-isopropyl-4-nitro-1H-pyrazole followed by chlorination. One common method includes the reaction of 1-isopropyl-4-nitro-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-chloro-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and isopropyl group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-methyl-4-nitro-1H-pyrazole
  • 5-chloro-3-methyl-4-nitro-1H-pyrazole
  • 1-isopropyl-4-nitro-1H-pyrazole

Uniqueness

5-chloro-1-isopropyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

5-chloro-4-nitro-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTAAAPXEKNZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-isopropyl-4-nitro-1H-pyrazole (1 equiv) in THF (0.65 M) was added dropwise a 1.0 M solution of lithium bis(trimethylsilyl)amide (2.6 equiv) in THF at −78° C. The reaction was stirred at −78° C. for 30 min before the addition of hexachloroethane (1.5 equiv) in THF (1.63 M). The reaction was stirred at −78° C. for 2.5 h then warmed to room temperature. The reaction was diluted with brine and extracted with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (10-20% ethyl acetate in petroleum ether) to afford the desired product (84% yield) as a white solid. MS (ESI) m/z 190.1 [M+H]+.
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